molecular formula C20H33N7O10S3 B15171382 L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid CAS No. 918412-65-4

L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid

Cat. No.: B15171382
CAS No.: 918412-65-4
M. Wt: 627.7 g/mol
InChI Key: LTRSCSCSZFOVLE-BJDJZHNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid is a complex peptide composed of multiple cysteine and glycine residues linked to a glutamic acid molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For example, Corynebacterium glutamicum can be engineered to overproduce L-cysteine and L-glutamic acid, which can then be chemically linked to form the desired peptide .

Chemical Reactions Analysis

Types of Reactions

L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: The amino and carboxyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various nucleophiles can be used under mild acidic or basic conditions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid involves its ability to undergo redox reactions. The thiol groups in cysteine residues can donate electrons, acting as antioxidants. This compound can interact with various molecular targets, including enzymes and cellular receptors, modulating their activity and protecting cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid is unique due to its extended peptide chain, which may confer enhanced stability and specific interactions with biological targets compared to shorter peptides.

Properties

CAS No.

918412-65-4

Molecular Formula

C20H33N7O10S3

Molecular Weight

627.7 g/mol

IUPAC Name

(2S)-2-[[2-[[(2R)-2-[[2-[[(2R)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]pentanedioic acid

InChI

InChI=1S/C20H33N7O10S3/c21-9(6-38)17(33)22-3-14(29)26-11(7-39)19(35)24-5-15(30)27-12(8-40)18(34)23-4-13(28)25-10(20(36)37)1-2-16(31)32/h9-12,38-40H,1-8,21H2,(H,22,33)(H,23,34)(H,24,35)(H,25,28)(H,26,29)(H,27,30)(H,31,32)(H,36,37)/t9-,10-,11-,12-/m0/s1

InChI Key

LTRSCSCSZFOVLE-BJDJZHNGSA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)N

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CS)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.